molecular formula C18H17BrClN3O2S B4920129 2-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

2-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4920129
M. Wt: 454.8 g/mol
InChI Key: RYXKZFRNXOSLDK-UHFFFAOYSA-N
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Description

2-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with a unique structure that includes bromine, chlorine, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-bromobenzoyl chloride with an amine.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the morpholine group, contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-(4-methoxyphenyl)benzamide

Uniqueness

2-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

2-bromo-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O2S/c19-14-4-2-1-3-13(14)17(24)22-18(26)21-12-5-6-16(15(20)11-12)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXKZFRNXOSLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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